Budesonide 21-Butanoate

Pharmaceutical impurity profiling USP monograph Quality control

Budesonide 21-Butanoate is the USP-designated Impurity I reference standard, mandatory for resolving the ≤0.10% individual impurity threshold in budesonide API release testing per USP–NF monographs. Its distinct C4 butyrate chain delivers unique reversed-phase HPLC retention and a diagnostic CID neutral loss of 88 Da, ensuring unambiguous separation from co-eluting C2-acetate and C16-palmitate esters. Procure this standard to validate system suitability, confirm unknown degradants in forced-degradation studies, and strengthen ANDA/NDA submission packages with batch-specific, USP‑qualified Certificates of Analysis.

Molecular Formula C29H40O7
Molecular Weight 500.6 g/mol
Cat. No. B13425018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBudesonide 21-Butanoate
Molecular FormulaC29H40O7
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)CCC)C)O)C
InChIInChI=1S/C29H40O7/c1-5-7-24(33)34-16-22(32)29-23(35-25(36-29)8-6-2)14-20-19-10-9-17-13-18(30)11-12-27(17,3)26(19)21(31)15-28(20,29)4/h11-13,19-21,23,25-26,31H,5-10,14-16H2,1-4H3/t19-,20-,21-,23+,25?,26+,27-,28-,29+/m0/s1
InChIKeySCUCNESXDOIIHK-FAFLPLIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Budesonide 21-Butanoate for Analytical Reference & Impurity Profiling Procurement


Budesonide 21‑Butanoate (CAS 2408495‑96‑3; synonym Budesonide 21‑Butyrate) is the C‑21 butyrate ester of the inhaled glucocorticoid budesonide [REFS‑1]. It is formally designated as USP Budesonide Impurity I and is supplied as a highly characterized pharmaceutical reference standard [REFS‑2]. With a molecular weight of 500.6 g mol⁻¹ and a computed XLogP3 of 3.9, its physicochemical profile places it in an intermediate lipophilicity range among budesonide 21‑esters, making it a critical target for HPLC impurity profiling and LC‑MS confirmation in budesonide API and finished dosage forms [REFS‑3].

Why Budesonide 21‑Esters Cannot Be Interchanged in Analytical Workflows


Budesonide 21‑Butanoate, Budesonide 21‑Acetate (USP Impurity K), and Budesonide 21‑Palmitate are all C‑21 esters of the same pharmacophore, yet they differ fundamentally in carbon chain length, molecular weight, and lipophilicity [REFS‑1]. These differences translate into distinct reversed‑phase HPLC retention times, unique mass spectrometric transitions, and separate USP monograph entries with compound‑specific acceptance limits [REFS‑2]. Consequently, a 21‑acetate reference standard cannot substitute for a 21‑butyrate standard in a validated impurity method; doing so risks misidentification of impurity peaks, incorrect quantification, and regulatory non‑compliance during ANDA submission. The quantitative evidence below demonstrates exactly where the butyrate ester diverges from its closest analogs.

Quantitative Differentiation Evidence for Budesonide 21‑Butanoate Versus Its Closest Analogs


USP Impurity Acceptance Limit: Budesonide 21‑Butanoate vs. Budesonide 21‑Acetate

The USP monograph for budesonide API assigns an identical individual impurity acceptance limit of ≤ 0.10 % to both Budesonide 21‑Butyrate (Impurity I) and Budesonide 21‑Acetate (Impurity K) [REFS‑1]. This parity in regulatory threshold indicates that from a pharmacopoeial risk‑control perspective the two ester impurities are considered equally critical, yet they are listed as separate entries with distinct chemical identities, retention markers, and reference‑standard catalog numbers. Any validated HPLC method must therefore resolve both compounds independently; a 21‑acetate standard cannot serve as a surrogate for the 21‑butyrate standard.

Pharmaceutical impurity profiling USP monograph Quality control ANDAs

Molecular Weight Differentiation for LC‑MS Identification: Butyrate vs. Acetate vs. Parent Budesonide

The monoisotopic molecular mass of Budesonide 21‑Butanoate is 500.28 Da (C₂₉H₄₀O₇), which is 70.05 Da greater than that of budesonide (430.24 Da, C₂₅H₃₄O₆) and 28.03 Da greater than that of Budesonide 21‑Acetate (472.25 Da, C₂₇H₃₆O₇) [REFS‑1][REFS‑2]. These mass differences generate distinct precursor‑ion and fragment‑ion signatures in LC‑MS/MS, enabling unambiguous identification of each 21‑ester in a single run. The butyrate ester’s characteristic neutral loss of 88 Da (butyric acid moiety) upon collision‑induced dissociation further distinguishes it from the acetate ester (loss of 60 Da, acetic acid moiety).

LC‑MS Impurity identification Mass spectrometry Reference standards

Computed Lipophilicity Gradient Across Budesonide 21‑Esters: Implications for Reversed‑Phase HPLC Retention

PubChem‑computed XLogP3 values reveal a clear lipophilicity gradient across budesonide 21‑esters. Budesonide 21‑Butanoate (XLogP3 = 3.9) [REFS‑1] is more lipophilic than budesonide (log P ≈ 2.62–2.72) [REFS‑2] but substantially less lipophilic than the endogenous long‑chain fatty acid esters such as budesonide 21‑oleate (C18:1) or budesonide 21‑palmitate (C16:0). In reversed‑phase HPLC, this places the butyrate ester in an intermediate retention window: it elutes later than the underivatized parent but earlier than the palmitate or oleate conjugates. This intermediate lipophilicity makes Budesonide 21‑Butanoate a particularly useful retention‑time marker for bracketing unknown impurity peaks between the parent compound and highly retained lipophilic degradation products.

Chromatographic retention LogP Lipophilicity HPLC method development

Endogenous 21‑Esterification Differentiates Budesonide’s Airway Retention from Fluticasone Propionate: Mechanistic Rationale for Studying Synthetic 21‑Esters

Miller‑Larsson et al. (1998) demonstrated that budesonide (BUD) forms reversible intracellular fatty acid esters at the C‑21 position in rat airway tissue, a mechanism absent in fluticasone propionate (FP) and beclomethasone dipropionate (BDP) [REFS‑1]. Twenty minutes after topical administration, 70–80 % of the budesonide retained in large airways was present as 21‑conjugates, and esterified budesonide exhibited prolonged tissue retention compared with FP and BDP, which do not form such conjugates. Budesonide 21‑oleate, the predominant endogenous ester, displayed a tracheal half‑life of 18–20 h vs. 8.2 h for free budesonide [REFS‑2]. While Budesonide 21‑Butanoate is a synthetic short‑chain ester rather than an endogenous conjugate, the same C‑21 esterification site governs its hydrolysis kinetics and tissue disposition, making it a relevant probe for studying structure‑retention relationships across different acyl chain lengths.

Airway retention Reversible esterification Duration of action Inhaled corticosteroids

Budesonide 21‑Butanoate as a Distinct Pharmacopoeial Reference Standard with Traceable Purity and Identity Documentation

Budesonide 21‑Butyrate is released as a Pharmaceutical Analytical Impurity by the USP following a quality process that ensures identity and purity appropriate for analytical applications, with batch‑specific product information sheets [REFS‑1]. Multiple commercial suppliers provide this compound with full characterization data (HPLC chromatograms, MS spectra, ¹H‑NMR) and traceability statements against USP or EP standards [REFS‑2]. Unlike generic budesonide, which is supplied as an API reference standard, Budesonide 21‑Butanoate is supplied specifically as an impurity reference material, with a documented purity that qualifies it as a primary calibrant for method validation (AMV) and quality control (QC) in ANDA and NDA submissions.

Pharmacopoeial reference standard USP EP Regulatory compliance

High‑Impact Application Scenarios for Budesonide 21‑Butanoate Procurement


HPLC Method Validation for Budesonide API Impurity Profiling (ANDA/NDA)

Budesonide 21‑Butanoate is mandatory as a system‑suitability reference standard in HPLC‑UV methods intended to resolve and quantify budesonide‑related substances. The USP specification limit of ≤ 0.10 % for both the butyrate and acetate ester impurities [REFS‑1] requires the laboratory to verify resolution between these two structurally similar esters under validated chromatographic conditions. Using Budesonide 21‑Butanoate as the impurity marker ensures that the method is capable of detecting process‑related esterification by‑products that arise during budesonide synthesis, thereby supporting ANDA and NDA regulatory submissions.

LC‑MS/MS Impurity Identification and Structural Confirmation in Stability Studies

During forced‑degradation and long‑term stability studies of budesonide formulations, unknown degradant peaks frequently appear in the impurity profile region. Budesonide 21‑Butanoate, with its characteristic mass shift of +70.05 Da relative to budesonide and a distinctive neutral loss of 88 Da (butyric acid) upon CID [REFS‑1], serves as a diagnostic reference standard for confirming whether an unknown impurity is a 21‑esterification product. Its intermediate XLogP3 of 3.9 also assists in predicting the retention behavior of novel ester impurities in reversed‑phase gradient methods [REFS‑2].

Structure‑Activity Relationship Studies of Corticosteroid 21‑Ester Hydrolysis

Academic and industrial groups studying the relationship between acyl chain length and esterase‑mediated hydrolysis rate require a complete homologous series of budesonide 21‑esters. Budesonide 21‑Butanoate represents the C4 (butyrate) member of this series, bridging the gap between the rapidly hydrolyzed C2 (acetate) ester and the slowly hydrolyzed C16 (palmitate) and C18 (oleate) esters [REFS‑1]. Its procurement alongside the acetate, palmitate, and oleate esters enables systematic in‑vitro hydrolysis profiling that can guide the rational design of prodrug formulations with tailored release kinetics.

Pharmacopoeial Compliance Testing for Budesonide Raw Material Release

Quality‑control laboratories performing budesonide API release testing according to USP–NF monographs are required to quantify Budesonide 21‑Butyrate as a specified impurity. The availability of a USP‑qualified Pharmaceutical Analytical Impurity reference standard with a batch‑specific Certificate of Analysis [REFS‑1] provides traceable evidence of identity and purity that is acceptable to regulatory agencies (FDA, EMA). Using this standard during raw‑material release testing ensures that budesonide batches meet the ≤ 0.10 % individual impurity threshold before they are used in finished‑dosage‑form manufacturing.

Quote Request

Request a Quote for Budesonide 21-Butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.